molecular formula C30H11Br3O2 B072587 8,16-Pyranthrenedione, tribromo- CAS No. 1324-33-0

8,16-Pyranthrenedione, tribromo-

Cat. No.: B072587
CAS No.: 1324-33-0
M. Wt: 643.1 g/mol
InChI Key: UONIWDRQOAPMNV-UHFFFAOYSA-N
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Description

8,16-Pyranthrenedione, tribromo- is a brominated derivative of pyranthrenedione, characterized by the presence of three bromine atoms. Its molecular formula is C30H11Br3O2, and it has a molecular weight of 643.1 g/mol

Preparation Methods

The synthesis of 8,16-Pyranthrenedione, tribromo- typically involves bromination reactions. One common method includes the bromination of pyranthrenedione using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile, with the addition of a catalyst to facilitate the reaction . Industrial production methods may involve similar bromination processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

8,16-Pyranthrenedione, tribromo- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert it into less brominated or debrominated derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8,16-Pyranthrenedione, tribromo- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in chromatographic analysis.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 8,16-Pyranthrenedione, tribromo- involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of reactive intermediates that exert biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate various biochemical pathways .

Comparison with Similar Compounds

8,16-Pyranthrenedione, tribromo- can be compared with other brominated derivatives of pyranthrenedione, such as:

    8,16-Pyranthrenedione, dibromo-6,14-dichloro-: This compound has two bromine and two chlorine atoms, making it distinct in terms of reactivity and applications.

    1,2,3-Tribromopyranthrene-8,16-dione: Another brominated derivative with a different substitution pattern.

The uniqueness of 8,16-Pyranthrenedione, tribromo- lies in its specific bromination pattern, which imparts unique chemical and physical properties, making it suitable for specialized applications.

Properties

IUPAC Name

1,2,3-tribromopyranthrene-8,16-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H11Br3O2/c31-21-11-20-19-10-13-5-7-16-24-18(14-3-1-2-4-15(14)29(16)34)9-12-6-8-17(25(19)23(12)22(13)24)30(35)26(20)28(33)27(21)32/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONIWDRQOAPMNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC4=C5C6=C(C=CC(=C36)C2=O)C=C7C5=C(C=C4)C(=O)C8=C(C(=C(C=C78)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H11Br3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061670
Record name 8,16-Pyranthrenedione, tribromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4061670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

643.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1324-33-0
Record name 8,16-Pyranthrenedione, tribromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001324330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8,16-Pyranthrenedione, tribromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 8,16-Pyranthrenedione, tribromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4061670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tribromopyranthrene-8,16-dione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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